molecular formula C15H20O6 B12278998 3-Phenyl-2-propenyl beta-D-glucopyranoside

3-Phenyl-2-propenyl beta-D-glucopyranoside

Cat. No.: B12278998
M. Wt: 296.31 g/mol
InChI Key: KHPCPRHQVVSZAH-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-propenyl beta-D-glucopyranoside typically involves the reaction of phenylpropene with beta-D-glucopyranoside under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of reactors and continuous flow systems, can be applied to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-propenyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could result in various substituted glucopyranosides .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propenyl beta-D-glucopyranoside involves its interaction with inflammatory mediators. It inhibits the release of histamine and leukotrienes, which are responsible for allergic symptoms. This inhibition occurs through the suppression of specific pathways, including the NF-κB pathway . The compound’s high resistance to oxidation and reduction also contributes to its stability and effectiveness as an anti-inflammatory agent .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-2-propenyl beta-D-glucopyranoside stands out due to its high resistance to oxidation and reduction, making it a stable candidate for various applications. Its inhibitory properties on inflammatory mediators also make it unique compared to other similar compounds .

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+

InChI Key

KHPCPRHQVVSZAH-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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